molecular formula C8H8O4 B1212673 2-Hydroxy-2-(2-hydroxyphenyl)acetic acid CAS No. 1678-71-3

2-Hydroxy-2-(2-hydroxyphenyl)acetic acid

Cat. No.: B1212673
CAS No.: 1678-71-3
M. Wt: 168.15 g/mol
InChI Key: TWLSOWAQVSIFIF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxy-2-(2-hydroxyphenyl)acetic acid can be synthesized by treating (2-chlorophenyl)acetic acid with an alkali metal hydroxide, such as sodium hydroxide, in an organic solvent . Another method involves crystallizing the acid from ether or chloroform .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes, ensuring high purity and yield through optimized reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-2-(2-hydroxyphenyl)acetic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert this compound into other derivatives.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions typically occur under controlled temperatures and pH conditions to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which can be used as intermediates in the synthesis of other compounds .

Mechanism of Action

The mechanism of action of 2-Hydroxy-2-(2-hydroxyphenyl)acetic acid involves its role as a metabolite in the phenylalanine metabolic pathway. It acts as a Bronsted acid, donating a hydron to an acceptor (Bronsted base) . This compound interacts with various molecular targets and pathways, influencing metabolic processes in the body.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific hydroxyl group positioning, which influences its chemical properties and reactivity. This positioning makes it a valuable intermediate in various chemical syntheses and industrial applications .

Properties

CAS No.

1678-71-3

Molecular Formula

C8H8O4

Molecular Weight

168.15 g/mol

IUPAC Name

2-hydroxy-2-(2-hydroxyphenyl)acetic acid

InChI

InChI=1S/C8H8O4/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4,7,9-10H,(H,11,12)

InChI Key

TWLSOWAQVSIFIF-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(C(=O)O)O)O

Canonical SMILES

C1=CC=C(C(=C1)C(C(=O)O)O)O

Synonyms

2-hydroxymandelic acid
ortho-hydroxymandelic acid

Origin of Product

United States

Synthesis routes and methods

Procedure details

reacting glyoxylic acid with a boric acid ester of a phenol of the formula: ##STR9## under acid conditions to form a boric acid ester of a 2-hydroxymandelic acid;
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boric acid ester
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